Sodium 17alpha-dihydroequilin sulfate is a naturally occurring steroidal estrogen primarily derived from the urine of pregnant mares. It belongs to the class of compounds known as conjugated estrogens, which includes various sodium sulfate conjugates of estrogens such as 17alpha-dihydroequilin, 17beta-dihydroequilin, and 17alpha-estradiol. These compounds are significant in hormone replacement therapy and have been extensively studied for their biological effects and pharmacokinetics .
The synthesis of sodium 17alpha-dihydroequilin sulfate involves several key steps:
Sodium 17alpha-dihydroequilin sulfate has a complex molecular structure characterized by its steroidal framework. The IUPAC name for this compound is 3-Hydroxy-estra-1,3,5(10),7-tetraen-17-one, hydrogen sulfate, sodium salt. Its molecular formula is with a molecular weight of approximately 370.4 g/mol. The structure features a steroid nucleus with a hydroxyl group at position three and a sulfate group at position 17, contributing to its unique biological activity .
Sodium 17alpha-dihydroequilin sulfate participates in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its pharmacological effects.
The mechanism of action of sodium 17alpha-dihydroequilin sulfate primarily involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, it activates various signaling pathways that regulate gene expression related to reproductive functions and other physiological processes.
The physical and chemical properties of sodium 17alpha-dihydroequilin sulfate include:
These properties are essential for understanding its behavior in pharmaceutical formulations.
Sodium 17alpha-dihydroequilin sulfate has several scientific applications:
Sodium 17alpha-dihydroequilin sulfate is systematically named as sodium (17α)-estra-1,3,5(10),7-tetraene-3,17-diol 3-sulfate. Its molecular formula is C18H21NaO5S, with a molecular weight of 372.41 g/mol [8]. The CAS Registry Number assigned to this compound is 56050-05-6 [8]. The stereochemical configuration features a trans fusion of rings A/B and C/D, with the 17-hydroxy group in the α-orientation (below the steroid plane) [3] [7]. The systematic name reflects the tetraene structure (double bonds at C1-C2, C3-C4, C5-C10, and C7-C8) and the specific position of sulfate esterification at C3 [4] [8].
Table 1: Molecular Identity of Sodium 17alpha-Dihydroequilin Sulfate
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | Sodium (17α)-estra-1,3,5(10),7-tetraene-3,17-diol 3-sulfate |
Molecular Formula | C18H21NaO5S |
Molecular Weight | 372.41 g/mol |
CAS Registry Number | 56050-05-6 |
Stereochemistry | 17α-hydroxy configuration, trans ring junctions |
The sulfate esterification occurs exclusively at the phenolic 3-hydroxy group of the 17alpha-dihydroequilin molecule. This modification converts the weakly acidic phenol into a strongly acidic sulfate ester (pKa <1), which readily forms ionic salts. The sodium salt formation neutralizes the sulfate group, producing a water-soluble ionic compound ideal for pharmaceutical formulations [8] [9]. The sulfate ester bond (C-O-SO3-Na+) exhibits partial double-bond character due to resonance stabilization, restricting rotation and contributing to molecular rigidity. This esterification significantly alters the physicochemical behavior compared to the unconjugated steroid, enhancing aqueous solubility while protecting the 3-hydroxy group from first-pass metabolism [2] [9].
Structurally, sodium 17alpha-dihydroequilin sulfate differs from equilin sulfate primarily through saturation of the C7-C8 double bond. While equilin sulfate contains a 1,3,5(10),7-tetraene system, its dihydro derivative exhibits a 1,3,5(10)-triene with an isolated double bond at C7-C8 [3] [4]. Compared to 17α-estradiol 3-sulfate, sodium 17alpha-dihydroequilin sulfate features additional unsaturation (Δ7), which planarizes ring B and modifies electron distribution. This extended conjugation significantly impacts receptor binding affinity and metabolic stability. The Δ7 unsaturation increases lipid solubility compared to fully saturated estradiol derivatives but reduces it compared to equilenin derivatives (which possess a fully conjugated pentaene system including Δ6,8) [5] [6] [9].
Table 2: Structural Comparison with Related Steroidal Estrogens
Compound | Ring B Unsaturation | Molecular Formula (Free Base) | Key Structural Features |
---|---|---|---|
Sodium 17alpha-Dihydroequilin Sulfate | Δ7 | C18H22O2 (before sulfation) | 3-Sulfate, 17α-OH, 1,3,5(10),7-tetraene |
Equilin Sulfate | Δ7,8(9) | C18H20O2 (before sulfation) | 3-Sulfate, 17-keto, 1,3,5(10),7-tetraene |
17α-Estradiol Sulfate | Fully saturated ring B | C18H24O2 (before sulfation) | 3-Sulfate, 17α-OH, 1,3,5(10)-triene |
Sodium 17α-Dihydroequilenin Sulfate | Δ6,8 (pentaene) | C18H20O2 (before sulfation) | 3-Sulfate, 17α-OH, 1,3,5(10),6,8-pentaene [6] [9] |
The sodium salt form confers high water solubility (>50 mg/mL), facilitating its use in injectable and oral formulations [8]. The compound exhibits pH-dependent stability in aqueous solutions, with maximum stability observed between pH 6.5–7.5. Acidic conditions (pH <5) promote hydrolysis of the sulfate ester, regenerating the free phenolic steroid. Alkaline conditions (pH >8) may induce isomerization of the Δ7 double bond or oxidation of the 17α-hydroxy group [2] [9]. Solid-state stability is maintained when stored at -20°C in anhydrous conditions, as recommended by pharmacopeial standards [7] [10]. Photodegradation occurs upon prolonged exposure to UV light due to the conjugated tetraene system, necessitating light-protected packaging [3] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):Electrospray Ionization (ESI) in negative mode shows the deprotonated molecular ion [M–Na]- at m/z 349.1 (calculated for C18H21O5S-: 349.11). Characteristic fragment ions include m/z 269.1 [M–Na–SO3–H]- (loss of sulfonic acid) and m/z 159.0 (retrostroid A-ring fragment) [2] [9].
Infrared (IR) Spectroscopy:Key absorptions include strong S=O stretching vibrations at 1240 cm-1 and 1050 cm-1 (asymmetric and symmetric), C-O-SO3 stretch at 840 cm-1, aromatic C=C stretching at 1585 cm-1 and 1610 cm-1, and O-H stretching (17α-OH) as a broad band at 3200–3400 cm-1 [7].
Synchrotron X-ray powder diffraction studies reveal that the unconjugated form (17α-dihydroequilin) crystallizes in the orthorhombic space group P212121 (#19) with unit cell parameters a = 6.76849(1) Å, b = 8.96849(1) Å, c = 23.39031(5) Å, V = 1419.915(3) Å3, and Z = 4 [3]. The crystal packing is stabilized by intermolecular hydrogen bonding between the 3-hydroxy and 17α-hydroxy groups, forming zig-zag chains along the b-axis (O-H···O distance ≈ 1.85 Å) [3]. Density Functional Theory (DFT) optimizations show that the solid-state conformation is approximately 9.2 kcal/mol higher in energy than the gas-phase minimum, indicating significant conformational distortion due to crystal packing forces [3]. The Bravais-Friedel-Donnay-Harker model predicts a platy crystal morphology with dominant {002} faces, though experimental capillary specimens show minimal preferred orientation [3]. Hirshfeld surface analysis indicates that hydrogen bonds constitute the most significant close contacts, with van der Waals interactions contributing to secondary stabilization.
Table 3: Crystallographic and Computational Data for 17α-Dihydroequilin (Unconjugated Form)
Parameter | Value/Method |
---|---|
Space Group | P212121 (#19) |
Unit Cell Dimensions | a = 6.76849(1) Å, b = 8.96849(1) Å, c = 23.39031(5) Å |
Unit Cell Volume | 1419.915(3) Å3 |
Z (Molecules/Unit Cell) | 4 |
Hydrogen Bonding | O3-H···O17 (chain along b-axis) |
DFT Functional | B3LYP/6-31G** |
RMSD (Non-H atoms: Rietveld vs DFT) | 0.109 Å |
PDF® Database Entry | 00-066-1608 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7